molecular formula C20H19N3O B5733357 N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide

Cat. No. B5733357
M. Wt: 317.4 g/mol
InChI Key: SYBHAZFKYZPTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a potent and selective inhibitor of the protein kinase C θ (PKCθ), which plays a crucial role in various cellular processes, including immune response, inflammation, and cancer progression.

Mechanism of Action

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of PKCθ, which is a member of the protein kinase C family. PKCθ is involved in the activation and differentiation of T cells, which play a crucial role in the immune response. N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation of PKCθ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and physiological effects:
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been shown to have significant biochemical and physiological effects in various cell types. In T cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation and differentiation of these cells, leading to a reduction in the immune response. In cancer cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the proliferation and migration of these cells, leading to a reduction in tumor growth and metastasis. In vascular smooth muscle cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits cell proliferation and migration, leading to a reduction in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other members of the protein kinase C family. Another advantage is its ability to inhibit the activation and differentiation of T cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases.
However, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide also has several limitations for lab experiments. One limitation is its poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has not been extensively studied in vivo, making it difficult to assess its efficacy and safety in animal models.

Future Directions

There are several future directions for the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide. One direction is the investigation of its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of PKCθ, which could lead to the development of more effective treatments for these diseases. Additionally, the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide in animal models could provide valuable insights into its efficacy and safety in vivo.

Synthesis Methods

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide can be synthesized using a multi-step reaction scheme starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-4-methylpyrimidine with benzaldehyde to form 4-methyl-2-(phenylmethylene)pyrimidine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base to yield N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide.

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. PKCθ has been shown to play a crucial role in the activation and differentiation of T cells, which are involved in the immune response. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been investigated as a potential immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition, PKCθ has been implicated in the progression of various cancers, including breast, prostate, and lung cancer. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been studied as a potential anticancer agent. Furthermore, PKCθ has been shown to play a role in the regulation of vascular smooth muscle cell proliferation, migration, and apoptosis, making N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide a potential therapeutic agent for the treatment of cardiovascular diseases.

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-12-13-21-20(22-15)23-19(24)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBHAZFKYZPTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide

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